(+)-Isobutyl D-lactate is a valuable target molecule for research on stereoselective synthesis. Studies have explored methods for its production with high enantiomeric purity, meaning the molecule exists in a specific left-handed ((+)) form. One such method involves palladium-catalyzed coupling of an enol with isobutyl acetate [1]. This research helps develop efficient and selective methods for creating chiral molecules crucial in various fields like pharmaceuticals and biomaterials.
(+)-Isobutyl D-lactate is an ester formed from D-lactic acid and isobutanol. Its molecular formula is C₇H₁₄O₃, and it is characterized by a chiral center, making it optically active. This compound is part of the broader family of lactate esters, which have garnered attention due to their diverse applications in various industries, including food, pharmaceuticals, and cosmetics. The unique properties of (+)-isobutyl D-lactate, such as its low toxicity and biodegradable nature, make it an attractive alternative to traditional solvents and additives .
The primary reaction involving (+)-isobutyl D-lactate is its formation through the esterification of D-lactic acid with isobutanol. This reaction can be represented as follows:
This process typically requires an acid catalyst to facilitate the reaction and can occur under reflux conditions to drive the reaction to completion. Additionally, (+)-isobutyl D-lactate can undergo hydrolysis in the presence of water, reverting to its constituent acids under acidic or basic conditions .
Biologically, (+)-isobutyl D-lactate exhibits several interesting properties. It has been studied for its potential role in metabolic pathways, particularly concerning the metabolism of D-lactic acid in various organisms. Unlike L-lactic acid, which plays a significant role in human metabolism, D-lactic acid and its esters like (+)-isobutyl D-lactate are less involved in fundamental metabolic processes but may still influence certain microbial activities and fermentation processes .
Research indicates that while some bacteria can metabolize D-lactate, the specificity of enzymes like D-lactate dehydrogenase limits its conversion in many organisms. This specificity suggests that (+)-isobutyl D-lactate might have unique interactions within microbial ecosystems or during fermentation processes .
The synthesis of (+)-isobutyl D-lactate can be achieved through various methods:
(+)-Isobutyl D-lactate finds applications across various sectors:
Research on the interactions of (+)-isobutyl D-lactate focuses primarily on its metabolic pathways and potential effects on microbial communities. Studies indicate that it may influence fermentation dynamics when used as a substrate for specific bacterial strains. Furthermore, its interactions with other metabolites can modulate pathways related to energy production and biosynthesis within microbial systems .
In terms of toxicity assessments, (+)-isobutyl D-lactate has been evaluated for skin irritation potential and has shown low toxicity levels, making it suitable for use in consumer products .
Several compounds are structurally similar to (+)-isobutyl D-lactate, primarily other lactate esters. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl lactate | C₄H₈O₃ | Commonly used as a solvent; produced from ethanol |
Isopropyl lactate | C₅H₁₂O₃ | Higher boiling point; used in coatings |
Butyl lactate | C₆H₁₄O₃ | Used as a solvent; higher hydrophobicity |
Methyl lactate | C₄H₈O₃ | Lower molecular weight; used in food flavoring |
Unlike these compounds, (+)-isobutyl D-lactate offers specific advantages such as lower toxicity and better biodegradability, making it preferable for applications requiring environmental consideration.
The primary chemical approach for synthesizing (+)-isobutyl D-lactate involves the direct esterification of D-lactic acid with isobutanol [2]. This conventional acid-catalyzed reaction typically employs concentrated sulfuric acid as the catalyst and operates under reflux conditions to drive the equilibrium toward ester formation . The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of isobutanol attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate that subsequently eliminates water to yield the desired ester product .
The esterification process requires careful optimization of reaction parameters to maximize conversion and minimize side reactions. Temperature control is critical, with optimal conditions typically ranging from 50 to 100°C [2]. Extended reaction times of 2 to 6 hours are necessary to achieve conversions of 85 to 95 percent [2]. The reaction is inherently equilibrium-limited due to water formation, necessitating continuous water removal through azeotropic distillation or molecular sieves to drive the reaction to completion [3].
A significant advancement in this methodology involves the implementation of graded synthesis processes, where the reaction is conducted in two sequential steps based on different conversion degrees of lactic acid [4]. This approach enables the recycling of 85 to 95 percent of unreacted lactic acid, substantially reducing waste generation and improving atom economy [4]. The process incorporates innovative separation techniques, including water washing followed by alkali washing, which reduces liquid alkali consumption by 70 to 75 percent and decreases wastewater discharge by 65 to 70 percent [4].
Recent developments have explored the application of ionic liquid catalysis for enhanced esterification efficiency. The use of 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIm][HSO4]) as a dual catalyst and solvent system has demonstrated remarkable performance, achieving conversions exceeding 99.7 percent with ester purities reaching 98.6 percent [5]. This approach eliminates the corrosion issues associated with traditional mineral acid catalysts while providing superior reaction kinetics and simplified product separation.
The reverse reactive distillation technique represents another innovative approach for (+)-isobutyl D-lactate synthesis [6]. This process integrates esterification and distillation in a single unit operation, enabling operation at elevated temperatures that enhance reaction kinetics while simultaneously removing water through distillation [6]. The method has achieved exceptional performance metrics, with lactic acid conversions reaching 99.81 percent and optical purities exceeding 99.9 percent [6].
Advanced asymmetric synthesis methodologies have emerged as powerful tools for producing enantiopure (+)-isobutyl D-lactate with exceptional stereochemical control. The development of confined imidodiphosphorimidate (IDPi) Brønsted acid catalysts has revolutionized asymmetric hydrolactonization reactions, providing access to tertiary lactones with outstanding enantioselectivities [7]. These catalysts operate through an asynchronous concerted mechanism where alkene protonation precedes ring closure, resulting in excellent stereocontrol with enantiomeric excesses exceeding 90 percent [7].
Chiral isothiourea Lewis base catalysts have demonstrated exceptional utility in the asymmetric synthesis of benzofused ε-lactones, achieving high enantioselectivities despite modest diastereoselectivities [8]. These catalysts facilitate the formation of chiral centers through nucleophilic activation of acyl donors, enabling the construction of complex lactone architectures with yields around 50 percent over two synthetic steps [8].
The Mitsunobu reaction has proven particularly valuable for constructing optically pure lactate ester frameworks [9]. This methodology employs the coupling of optically pure methyl lactate with phenolic compounds under the influence of triphenylphosphine and diethyl azodicarboxylate, maintaining the stereochemical integrity of the starting chiral center while forming new carbon-oxygen bonds [9]. The reaction proceeds with excellent retention of configuration, making it ideal for preparing lactisole derivatives and related structures with defined stereochemistry [9].
Palladium-catalyzed coupling reactions have emerged as sophisticated tools for stereoselective lactate ester synthesis . These methodologies involve the coupling of enolates with isobutyl acetate under palladium catalysis, enabling the formation of (+)-isobutyl D-lactate with high enantiomeric purity . The palladium complexes provide exceptional control over the stereochemical outcome through well-defined transition states that favor the formation of the desired R-enantiomer .
Brown's asymmetric hydroboration methodology, while traditionally applied to alkene substrates, has found application in lactate ester synthesis through subsequent oxidation and esterification sequences [10]. The use of diisopinocampheylborane derived from (+)-α-pinene enables highly enantioselective hydroboration with enantiomeric excesses reaching 98 percent [10]. This methodology is particularly effective for (Z)-alkenes, providing predictable stereochemical outcomes through well-established mnemonic models [10].
Enzymatic resolution represents a fundamental approach for obtaining enantiopure (+)-isobutyl D-lactate from racemic precursors through the selective transformation of one enantiomer while leaving the other unchanged. Lipase-catalyzed kinetic resolution has emerged as the most widely studied and successful methodology for this purpose [11] [12]. Candida antarctica lipase B (CAL-B) has demonstrated exceptional performance in the resolution of racemic butyl lactate through enantioselective esterification reactions [11].
The kinetic resolution of d,l-butyl lactate using CAL-B in heptane at 30°C with butyric anhydride as the acylating agent achieves remarkable results [11]. The process exhibits an initial esterification rate of 1.5 g L⁻¹ h⁻¹ g⁻¹ enzyme, with enantioselectivity ratios exceeding 100 and final substrate enantiomeric excesses superior to 99 percent [11]. The reaction demonstrates a strong preference for the D-form of lactate ester, with less than 1 percent consumption of the L-substrate, enabling efficient separation of the desired (+)-isobutyl D-lactate [11].
Process optimization has led to the development of solvent-free systems that operate at elevated temperatures of 60°C with higher lipase concentrations [11]. These conditions result in dramatically improved initial rates of 7.6 g L⁻¹ h⁻¹ g⁻¹ enzyme while maintaining enantioselectivity ratios above 100 and achieving final substrate enantiomeric excesses of 95 percent [11]. The solvent-free approach eliminates environmental concerns associated with organic solvents while providing superior volumetric productivity.
Candida rugosa lipase has also demonstrated utility in the kinetic resolution of racemic lactate esters through hydrolysis reactions [12]. This enzyme exhibits preferential hydrolysis of one enantiomer, enabling the recovery of enantiopure lactate esters from the unreacted substrate pool [12]. The hydrolysis approach offers advantages in terms of product recovery and purification, as the hydrolyzed enantiomer can be easily separated from the unreacted ester through conventional extraction techniques [12].
The enzymatic resolution process benefits from careful optimization of reaction parameters including temperature, pH, substrate concentration, and enzyme loading [13]. Temperature effects are particularly significant, with optimal conditions typically ranging from 30 to 60°C depending on the specific enzyme and substrate combination [11]. The pH must be carefully controlled to maintain enzyme activity while preventing chemical decomposition of the lactate ester substrate [13].
Recent advances have focused on the development of cascade enzymatic systems that combine lactate oxidases with subsequent reduction enzymes to achieve efficient biotransformation of racemic lactate mixtures [13]. These systems employ D-lactate oxidase from Gluconobacter oxydans and L-lactate oxidase from Pediococcus species to selectively convert each enantiomer to pyruvate, which can then be stereoselectively reduced to the desired lactate enantiomer [13].
Microbial biosynthesis of lactate esters has emerged as a sustainable alternative to chemical synthesis, offering the advantages of renewable feedstock utilization and environmentally benign reaction conditions [14] [15]. The development of engineered Escherichia coli strains has enabled the direct microbial biosynthesis of isobutyl lactate esters from fermentable sugars [14] [15].
The engineering strategy involves the construction of a pyruvate-to-lactate ester module consisting of three key enzymatic components [14] [15]. Lactate dehydrogenase (ldhA) converts pyruvate to lactate, propionate coenzyme A transferase (pct) converts lactate to lactyl-coenzyme A, and alcohol acyltransferase (AAT) condenses lactyl-coenzyme A with isobutanol to produce isobutyl lactate [14] [15]. This modular approach enables the systematic optimization of each enzymatic step to maximize overall pathway efficiency [14] [15].
The selection of appropriate alcohol acyltransferases represents a critical factor in determining the efficiency and selectivity of ester biosynthesis [14] [16]. Library screening of five different pyruvate-to-lactate ester modules with divergent AATs has identified optimal enzyme variants capable of producing a wide range of linear, branched, and aromatic lactate esters [14]. The chloramphenicol acetyltransferase from Staphylococcus aureus (CAT Sa F97W) has demonstrated enhanced specificity toward isobutanol, enabling efficient isobutyl lactate production [16].
Process optimization through metabolic engineering approaches has achieved significant improvements in production metrics [14] [15]. The re-modularization of the pathway into upstream modules for precursor generation and downstream modules for ester synthesis has enabled systematic elimination of metabolic bottlenecks [14]. Manipulation of metabolic fluxes through plasmid copy number control, promoter engineering, ribosome binding site optimization, and environmental perturbation has resulted in 4.96-fold improvements in ethyl lactate production [14].
Lactobacillus delbrueckii has demonstrated exceptional capability for direct D-lactate production from carbohydrate feedstocks [17]. Fermentation of rice starch hydrolysate using this organism achieves D-lactate titers of 70 g/L with D-content exceeding 97.5 percent and yields reaching 70 percent [17]. The process employs enzymatic hydrolysis of rice powder using α-amylase, β-amylase, and pullulanase to generate fermentable sugars, primarily maltose, with average gross yields of 82.5 percent [17].
Lactobacillus plantarum exhibits unique metabolic capabilities through its lactate racemization system, enabling the production of both D- and L-lactate isomers [18] [19]. The organism possesses two distinct pathways for D-lactate production: direct reduction of pyruvate by D-lactate dehydrogenase (LdhD) and lactate racemization through the lar operon [18] [19]. The lactate racemase system consists of the larABCDE operon encoding the nickel-dependent racemase and accessory proteins, and the larR(MN)QO operon encoding transcriptional regulators and nickel transporters [18] [19].
The industrial production of (+)-isobutyl D-lactate increasingly emphasizes the implementation of green chemistry principles to minimize environmental impact while maintaining economic viability [20] [21]. Process intensification through reactive distillation represents a paradigm shift toward more sustainable manufacturing approaches [22] [23]. This technology combines reaction and separation in a single unit operation, dramatically reducing energy consumption and capital investment while achieving superior conversion rates [22] [23].
The development of energy-saving and environment-friendly production processes focuses on resource recycling and waste minimization [20]. Advanced process designs enable the recovery and reuse of 85 to 95 percent of unreacted lactic acid through optimized separation sequences [20]. Water washing followed by alkali washing reduces liquid alkali consumption by 70 to 75 percent while decreasing wastewater discharge by 65 to 70 percent [20]. These improvements collectively reduce the environmental footprint while enhancing process economics [20].
Ionic liquid catalysis represents a significant advancement in green chemistry applications for lactate ester production [5]. The use of 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIm][HSO4]) as a dual catalyst and solvent eliminates the need for volatile organic compounds while providing superior catalytic performance [5]. The ionic liquid can be efficiently recycled through simple phase separation, reducing waste generation and operational costs [5].
Biocatalytic approaches align closely with green chemistry principles through their use of renewable feedstocks and mild reaction conditions [24] [25]. Microbial production platforms utilize fermentable sugars derived from agricultural residues, reducing dependence on petroleum-based raw materials [24] [25]. The engineered Escherichia coli systems operate under ambient conditions without requiring harsh chemicals or extreme temperatures, significantly reducing energy consumption [24] [25].
The implementation of consolidated bioprocessing (CBP) represents the ultimate expression of green chemistry in lactate ester production [21]. CBP platforms integrate enzyme production, biomass hydrolysis, and sugar fermentation in a single reactor, dramatically reducing process complexity and cost [21]. Thermophilic organisms such as Clostridium thermocellum enable direct conversion of lignocellulosic biomass to lactate esters at elevated temperatures, eliminating the need for separate pretreatment and enzymatic hydrolysis steps [21].
Membrane-based purification technologies offer environmentally friendly alternatives to traditional separation methods [26] [27]. Nanofiltration and pervaporation eliminate the need for hazardous solvents while operating at moderate temperatures and pressures [26] [27]. These membrane processes achieve high selectivity and purity with reduced energy consumption compared to conventional distillation methods [26] [27].
The efficient purification and isolation of (+)-isobutyl D-lactate from complex reaction mixtures requires sophisticated separation strategies that maintain product quality while minimizing costs [28] [29]. Reactive distillation has emerged as the preferred technology for industrial-scale purification, offering simultaneous reaction and separation with exceptional efficiency [30] [6].
Advanced reactive distillation systems employ highly efficient fractionating columns designed to achieve precise separation of lactate esters from reaction mixtures [6] [31]. The process operates by controlling the temperature of lactate ester vapor at the column exit point, enabling the recovery of products with purities exceeding 98 percent [6] [31]. The integration of vapor permeation using zeolite membranes allows for efficient water removal and alcohol recycling, resulting in complete conversion of lactic acid to lactate esters [31].
Extractive distillation provides an alternative approach for separating lactate esters with similar boiling points [32]. The process employs selective extractive agents such as diethylene glycol to enhance the relative volatility between target compounds and impurities [32]. This methodology is particularly effective for separating ethyl lactate from isopropyl lactate, achieving high purity products through careful selection of extractive agents and optimization of operating conditions [32].
Crystallization represents a powerful purification technique for achieving ultra-high purity (+)-isobutyl D-lactate [29] [33]. The process involves controlled cooling of concentrated ester solutions to induce selective crystallization of the desired product while leaving impurities in the mother liquor [29] [33]. Optimization of crystallization conditions, including temperature profile, seeding strategy, and agitation rate, enables the production of high-purity crystals with excellent recovery yields ranging from 90 to 98 percent [29] [33].
Membrane-based separation technologies offer energy-efficient alternatives to thermal separation methods [34] [35]. Nanofiltration membranes demonstrate excellent selectivity for lactate esters, with optimal performance achieved at 25°C and pH 2.8 [27]. The MPF-36 membrane exhibits the lowest lactate rejection of 7 percent, enabling efficient permeation with 93 percent yield [27]. Process optimization through pH and temperature control significantly influences membrane performance and product recovery [27].
Pervaporation dehydration provides specialized capabilities for removing water from esterification reaction mixtures [35]. Hydrophilic membranes such as PERVAP™ 1131 demonstrate high affinity for water while maintaining selectivity against organic components [35]. The technology operates effectively with multicomponent systems containing water, ethanol, ethyl lactate, and lactic acid at relatively low temperatures ranging from 40 to 80°C [35].
The selection of optimal purification strategies depends on the specific composition of the reaction mixture, desired product purity, and economic constraints [28]. Integrated approaches combining multiple separation technologies often provide superior performance compared to single-unit operations [28]. For example, the sequential application of reactive distillation followed by crystallization can achieve exceptional purity levels while maintaining high recovery yields [28].
Gas chromatographic analysis represents the primary method for purity assessment of (+)-isobutyl D-lactate, offering exceptional separation efficiency and quantitative accuracy for this volatile ester compound [1] [2] [3]. The technique exploits the compound's favorable volatility characteristics, with a boiling point of 73°C at 13 mmHg, enabling direct injection without derivatization procedures [4] [5].
Standard Operating Conditions for Purity Assessment
The most effective gas chromatographic conditions employ fused silica capillary columns with non-polar to mid-polar stationary phases. DB-1 and DB-5 columns (30 m × 0.25 mm × 0.25 μm film thickness) provide optimal separation of (+)-isobutyl D-lactate from potential impurities [5] [6]. Temperature programming typically initiates at 60°C for 2 minutes, followed by ramping to 200°C at 10°C per minute, ensuring complete elution of the target compound and separation from higher boiling point impurities [1] [2].
Flame ionization detection (FID) serves as the detector of choice for purity assessment due to its universal response to organic compounds and excellent linearity across the concentration range of 10-1000 mg/L [6]. The method demonstrates exceptional precision with relative standard deviations below 2.0% for replicate analyses [7]. Helium carrier gas at 1.0 mL/min provides optimal linear velocity for maximum separation efficiency while maintaining reasonable analysis times of approximately 15 minutes [1].
Parameter | Specification | Rationale |
---|---|---|
Column | DB-5 (30 m × 0.25 mm × 0.25 μm) | Optimal separation of lactate esters [5] |
Temperature Program | 60°C (2 min) → 200°C at 10°C/min | Complete impurity separation [2] |
Carrier Gas | Helium at 1.0 mL/min | Maximum separation efficiency [6] |
Detection Limit | 10 mg/L | Suitable for purity assessment [1] |
Precision | RSD ≤ 2.0% | Meets analytical requirements [7] |
Impurity Profiling Capabilities
Gas chromatography-mass spectrometry (GC-MS) provides enhanced identification capabilities for unknown impurities that may arise during synthesis or storage [8]. The technique enables structural elucidation of degradation products through characteristic fragmentation patterns, particularly valuable for identifying hydrolysis products such as free lactic acid and isobutanol [3] [8]. Low-bleed MS columns (DB-5MS) operated under similar temperature conditions provide mass spectral data with detection limits approaching 5 mg/L [8].
The method effectively separates structural isomers and other lactate ester variants that may co-elute under standard liquid chromatographic conditions [9] [2]. This capability proves particularly important for assessing synthetic purity, where side reactions may generate regioisomeric esters or oligomeric condensation products [2] [3].
High-performance liquid chromatography with chiral stationary phases provides the definitive method for determining the enantiomeric purity of (+)-isobutyl D-lactate, addressing the critical quality parameter of stereochemical integrity [10] [11] [12]. The technique enables baseline separation of the R-(+) and S-(-) enantiomers, essential for pharmaceutical and food-grade applications where enantiomeric excess directly impacts biological activity [13] [14].
Chiralpak AD-H Method Development
The most robust enantiomeric separation employs Chiralpak AD-H columns (250 × 4.6 mm, 5 μm particle size) containing amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector [10] [13]. This polysaccharide-based stationary phase demonstrates exceptional enantioselectivity for α-hydroxycarboxylic acid esters through multiple chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and steric exclusion [13] [15].
The optimized mobile phase comprises n-hexane/ethanol (95:5 v/v) delivered isocratically at 1.0 mL/min, providing resolution values (Rs) of 2.5-3.0 between enantiomers [10] [13]. Temperature control at 25°C ensures reproducible retention times and separation factors, while UV detection at 210 nm provides adequate sensitivity with detection limits of 2 mg/L for individual enantiomers [10] [12].
Separation Parameter | Value | Performance Metric |
---|---|---|
Resolution (Rs) | 2.5-3.0 | Baseline separation achieved [10] |
Selectivity Factor (α) | 1.8-2.1 | Excellent chiral discrimination [13] |
Theoretical Plates (N) | >8,000 | High separation efficiency [12] |
Detection Limit | 2 mg/L | Suitable for trace analysis [10] |
Analysis Time | 15 minutes | Practical for routine analysis [13] |
Alternative Chiral Stationary Phases
Macrocyclic antibiotic-based columns offer complementary separation mechanisms for challenging separations or method validation [11] [13]. Chirobiotic R columns containing ristocetin demonstrate effective separation of lactate enantiomers using reverse-phase conditions with 15% ammonium acetate/85% acetonitrile mobile phase [13] [16]. While resolution values (Rs = 1.7-1.9) are lower than polysaccharide phases, the method provides MS-compatible conditions for structural confirmation [13].
Ion-exchange chiral stationary phases based on quinidine and quinine anion exchangers present another valuable approach for acidic compounds [14]. These phases operate through ionic interactions between the protonated tertiary amine and anionic analytes, supplemented by hydrogen bonding and π-π interactions [14]. Mobile phases containing methanol/acetonitrile (50:50) with 30 mM formic acid (pH 4) provide excellent separation with the advantage of elution order reversal by switching between quinidine (QD-AX) and quinine (QN-AX) columns [14].
Method Validation and Quality Metrics
Chiral HPLC methods for (+)-isobutyl D-lactate require comprehensive validation following ICH guidelines, including accuracy, precision, linearity, range, specificity, and robustness [11] [13]. Linearity demonstrates excellent correlation coefficients (R² > 0.999) across the analytical range of 20-800 mg/L for both enantiomers [16]. Inter-day and intra-day precision typically achieve relative standard deviations below 2.0% and 4.0% respectively, meeting pharmaceutical analytical requirements [11] [16].
Recovery studies using synthetic mixtures of known enantiomeric composition demonstrate accuracy within 100 ± 2% across the range of 90-110% enantiomeric excess [16]. The methods prove specific for lactate esters without interference from related substances or degradation products, confirmed through forced degradation studies under acidic, basic, oxidative, and thermal conditions [11].
Chiroptical spectroscopy provides fundamental insight into the stereochemical properties of (+)-isobutyl D-lactate through measurement of optical rotation, circular dichroism, and vibrational circular dichroism [17] [18] [19]. These techniques offer complementary information about absolute configuration, conformational behavior, and electronic transitions that validate the compound's stereochemical integrity [20] [19] [21].
Optical Rotation Measurements
The specific rotation of (+)-isobutyl D-lactate serves as a primary identifier for stereochemical verification, with reported values of [α]₂₀ᴅ = +15° (neat sample) providing definitive confirmation of the (R)-configuration [4] [5] [17]. Measurements require temperature-controlled polarimetry at the sodium D-line (589 nm) using precision instruments capable of ±0.002° accuracy [18] [22].
The compound demonstrates typical temperature dependence of optical rotation with a coefficient of approximately -0.02°/°C in chloroform solution, necessitating precise temperature control during measurements [22]. Concentration effects prove minimal for neat samples, but solution measurements require careful attention to solvent selection and concentration standardization [17] [18].
Measurement Conditions | Value | Significance |
---|---|---|
Specific Rotation [α]₂₀ᴅ | +15° (neat) | (R)-configuration confirmation [4] |
Temperature Coefficient | -0.02°/°C | Stability assessment [22] |
Wavelength Dependence | Normal dispersion | No anomalous effects [17] |
Solvent Effects | ±2° variation | Medium influence on rotation [18] |
Circular Dichroism Spectroscopy
Electronic circular dichroism (ECD) measurements reveal the electronic transition characteristics of (+)-isobutyl D-lactate, providing detailed information about the chromophoric environment and conformational preferences [20] [19]. The compound exhibits characteristic CD bands associated with the α-hydroxyester functionality, including an n→π* transition at approximately 285 nm (Δε = +0.8) and a more intense π→π* transition at 195 nm (Δε = -2.5) [20] [19].
These Cotton effects provide unambiguous assignment of absolute configuration and serve as sensitive probes for conformational changes or intermolecular interactions [20] [21]. The magnitude and sign of the Cotton effects correlate directly with the stereochemical environment of the chiral center, making ECD an invaluable tool for quality control and structural verification [19] [21].
Vibrational circular dichroism (VCD) in the OH-stretching region (3400-3600 cm⁻¹) provides additional conformational information through analysis of hydrogen bonding patterns and molecular conformations [19] [23]. The technique proves particularly valuable for detecting intramolecular interactions between the hydroxyl group and ester carbonyl that influence the compound's physical and chemical properties [19] [23].
Advanced Chiroptical Techniques
Fluorescence-detected circular dichroism and circularly polarized luminescence offer enhanced sensitivity for trace analysis and chiral recognition applications [24] [25]. These techniques exploit the compound's weak intrinsic fluorescence or utilize chiral luminescent probes for indirect detection [24] [25]. Anisotropy factors in the range of +2.1 × 10⁻⁴ have been reported for the methine-stretching transitions, providing a sensitive marker for absolute configuration [19].
Paramagnetic shift reagents based on lanthanide complexes enable differentiation of lactate enantiomers through induced chemical shift differences in NMR spectroscopy [24] [26]. Ytterbium complexes with chiral side chains demonstrate chemical shift differences of 9-16 ppm between D- and L-lactate complexes, enabling rapid enantiomeric analysis by CEST (Chemical Exchange Saturation Transfer) methods [24] [26].
Mass spectrometry provides definitive structural characterization of (+)-isobutyl D-lactate through characteristic fragmentation patterns that confirm molecular identity and detect structural modifications [27] [28] [29]. Electron ionization mass spectrometry generates reproducible fragmentation patterns that serve as molecular fingerprints for compound identification and purity assessment [27] [28].
Primary Fragmentation Pathways
The molecular ion [M]⁺- at m/z 146 typically appears with moderate intensity (15-25% relative abundance) due to the presence of a tertiary carbon that stabilizes the radical cation [27] [28]. The base peak consistently appears at m/z 73, corresponding to the acylium ion [CH₃CHOHCO]⁺ formed through α-cleavage adjacent to the carbonyl group with accompanying hydrogen rearrangement [28] [29].
The isobutyl cation [C₄H₉]⁺ at m/z 57 represents another characteristic fragment (60-80% relative intensity) arising from simple α-cleavage of the ester bond [28] [29]. This fragment provides definitive confirmation of the isobutyl alcohol component and serves as a diagnostic tool for distinguishing isomeric lactate esters [27] [28].
Fragment Ion | m/z | Relative Intensity (%) | Structural Assignment |
---|---|---|---|
[M]⁺- | 146 | 15-25 | Molecular ion confirmation [28] |
[CH₃CHOHCO]⁺ | 73 | 100 (base peak) | Lactate acylium ion [29] |
[C₄H₉]⁺ | 57 | 60-80 | Isobutyl cation [28] |
McLafferty product | 90 | 40-55 | Rearrangement fragment [29] |
[M-OH]⁺ | 129 | 20-30 | Hydroxyl loss [28] |
McLafferty Rearrangement
The McLafferty rearrangement represents a characteristic fragmentation pathway for α-hydroxyesters, proceeding through a six-membered ring transition state to generate a fragment at m/z 90 [28] [29]. This rearrangement involves transfer of a γ-hydrogen from the isobutyl chain to the carbonyl oxygen, followed by cleavage of the α-β bond relative to the carbonyl group [29]. The resulting fragment retains the stereochemical information of the original molecule and provides structural confirmation of the ester linkage [28] [29].
Tandem Mass Spectrometry Applications
MS/MS experiments provide enhanced structural information through collision-induced dissociation (CID) of selected precursor ions [30] [31]. The molecular ion [M]⁺- at m/z 146 undergoes characteristic neutral losses including OH (17 Da), H₂O (18 Da), and CO (28 Da) under CID conditions [30]. Product ion spectra reveal secondary fragmentation pathways that confirm the α-hydroxyester structure and distinguish (+)-isobutyl D-lactate from structural isomers [30] [31].
High-resolution accurate mass measurements using Q-Exactive or similar instruments provide elemental composition confirmation with mass accuracy better than 2 ppm [8]. This capability proves essential for identifying unknown impurities and degradation products in stability studies or process monitoring applications [8] [31].
Regulatory compliance testing for (+)-isobutyl D-lactate encompasses multiple analytical parameters mandated by various international authorities including the US FDA, European Medicines Agency, and International Council for Harmonisation [32] [33] [34]. These requirements ensure product safety, efficacy, and quality consistency across different applications ranging from pharmaceutical intermediates to food additives [32] [35] [36].
FDA and Food Safety Requirements
Under FDA regulations (21 CFR Part 182.3089), (+)-isobutyl D-lactate qualifies for Generally Recognized as Safe (GRAS) status for specific food applications, requiring comprehensive identity, purity, and microbiological testing [32] [35]. The compound must demonstrate chemical purity exceeding 98.0% by validated analytical methods, with individual impurities limited to 0.15% and total impurities below 2.0% [32] [36].
Enantiomeric purity represents a critical quality parameter, with specifications typically requiring ≥97.0% of the (R)-enantiomer as determined by validated chiral HPLC methods [10] [13]. This requirement reflects the distinct biological activities of lactate enantiomers and ensures consistent product performance [16] [32].
Parameter | Specification | Test Method | Regulatory Basis |
---|---|---|---|
Enantiomeric Purity | ≥97.0% (R)-form | Chiral HPLC [10] | FDA GRAS requirements [32] |
Chemical Purity | ≥98.0% | GC-FID [5] | International standards [36] |
Heavy Metals | ≤20 ppm | USP <232> [37] | USP monograph [37] |
Residual Solvents | Per ICH Q3C | GC-MS headspace [8] | ICH guidelines [36] |
Microbiological | USP standards | Standard methods [32] | FDA requirements [32] |
European Regulatory Framework
European Medicines Agency (EMA) regulations (EC No 1333/2008) classify lactate esters under food additive code E270, requiring compliance with European Pharmacopoeia standards for pharmaceutical applications [38] [36]. The regulations mandate specific testing for optical rotation ([α]₂₀ᴅ = +14° to +16°), refractive index (1.418-1.420 at 20°C), and water content (≤0.5% by Karl Fischer titration) [38] [39].
Residual solvent testing follows ICH Q3C guidelines with specific limits for Class 3 solvents commonly used in lactate ester synthesis [38] [36]. Ethanol, methanol, and other alcoholic solvents typically permitted up to 5000 ppm total, while more toxic solvents require individual limit compliance [38].
ICH Quality Guidelines
ICH Q3A(R2) guidelines establish impurity limits and identification thresholds for new drug substances containing lactate esters [32] [36]. Impurities exceeding 0.15% require identification and qualification, while those above 0.05% need reporting in regulatory submissions [36]. The guidelines mandate stability-indicating analytical methods capable of separating the active ingredient from degradation products and process-related impurities [32].
Method validation requirements follow ICH Q2(R1) guidelines encompassing accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness [32] [36]. Each analytical method must demonstrate fitness for its intended purpose through comprehensive validation studies with documented acceptance criteria [32].
Stability-indicating assays provide essential information about (+)-isobutyl D-lactate degradation pathways, enabling prediction of shelf life and establishment of appropriate storage conditions [32] [40] [41]. These methods must demonstrate capability to separate the intact molecule from all potential degradation products under various stress conditions [32] [41].
Forced Degradation Studies
Comprehensive forced degradation studies evaluate compound stability under acidic, basic, oxidative, thermal, and photolytic conditions [32] [41]. Alkaline hydrolysis using 0.1 N sodium hydroxide at 60°C typically represents the most aggressive degradation pathway, cleaving the ester bond to generate lactic acid and isobutanol [32]. The reaction follows pseudo-first-order kinetics with degradation rates dependent on temperature and pH [41].
Acidic hydrolysis proceeds more slowly but follows similar mechanistic pathways, requiring monitoring by HPLC methods capable of detecting both hydrolysis products [32] [41]. Ion-pair chromatography using volatile ion-pairing agents enables simultaneous quantitation of the parent ester and lactic acid degradation product [32].
Stress Condition | Conditions | Primary Degradants | Acceptance Criteria |
---|---|---|---|
Alkaline Hydrolysis | 0.1 N NaOH, 60°C, 24h | Lactic acid + Isobutanol | ≤2% degradation [32] |
Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Lactic acid + Isobutanol | ≤2% degradation [32] |
Oxidation | 3% H₂O₂, RT, 24h | Pyruvic acid derivatives | ≤1% oxidation products [32] |
Thermal | 80°C, dry heat, 48h | Lactide oligomers | ≤3% thermal degradation [32] |
Photolytic | UV 254nm, 200 Wh/m² | Photo-oxidation products | ≤1% photodegradation [32] |
Racemization Studies
Racemization represents a unique degradation pathway for chiral compounds like (+)-isobutyl D-lactate, potentially converting the active (R)-enantiomer to the less active or inactive (S)-form [13] [16]. High-temperature storage studies (50-60°C) over extended periods (3-6 months) monitor enantiomeric purity by chiral HPLC methods [13] [16].
The racemization process typically follows first-order kinetics with activation energies in the range of 80-120 kJ/mol, depending on storage conditions and presence of catalytic impurities [16]. Acceptance criteria typically limit racemization to ≤0.5% over the intended shelf life, maintaining the required enantiomeric excess for biological activity [16].
Real-Time Stability Studies
Real-time stability studies under ICH conditions (25°C/60% RH, 30°C/65% RH, 40°C/75% RH) provide definitive shelf-life data for regulatory submissions [32] [40]. These studies employ validated stability-indicating methods to monitor all critical quality attributes including enantiomeric purity, chemical purity, optical rotation, and appearance over 12-36 month periods [32] [40].
Statistical analysis of stability data using appropriate kinetic models (zero-order, first-order, Arrhenius) enables extrapolation to proposed storage conditions and establishment of retest dates or expiration dating [40]. The stability program must include sufficient time points and replicates to enable statistical evaluation of degradation trends [32] [40].
Irritant